![molecular formula C18H22N2O3S B034839 (3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione CAS No. 105637-71-6](/img/structure/B34839.png)
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione
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Overview
Description
Silvathione is a dioxopiperazinethione compound isolated from the fungus Aspergillus silvaticus. It belongs to the class of epidithiodioxopiperazines, which are known for their unique structural features and biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Silvathione can be synthesized through the isolation from Aspergillus silvaticus. The process involves cultivating the fungus under specific conditions and extracting the compound using organic solvents. The structure of silvathione is confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Industrial production of silvathione is not well-documented, but it would likely involve large-scale fermentation of Aspergillus silvaticus followed by extraction and purification processes. Optimization of growth conditions and extraction techniques would be crucial for maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Silvathione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the dioxopiperazine ring and thione moiety .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize silvathione.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce silvathione.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.
Scientific Research Applications
Silvathione has several applications in scientific research:
Chemistry: It is used as a model compound for studying the reactivity of dioxopiperazines and thiones.
Biology: Silvathione’s biological activity makes it a candidate for studying fungal metabolites and their effects on various organisms.
Industry: Possible use in the development of new materials or as a biochemical tool in industrial processes.
Mechanism of Action
The mechanism of action of silvathione involves its interaction with biological molecules through its reactive functional groups. It can form covalent bonds with nucleophiles such as proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but its reactivity suggests potential interactions with cellular thiols and enzymes .
Comparison with Similar Compounds
Silvathione is compared with other epidithiodioxopiperazines such as dithiosilvatin. While both compounds share a similar core structure, silvathione’s unique thione moiety distinguishes it from other related compounds. This difference in structure can lead to variations in biological activity and reactivity .
List of Similar Compounds
- Dithiosilvatin
- Epipolythiodioxopiperazines
- Thiosilvatins
Properties
CAS No. |
105637-71-6 |
---|---|
Molecular Formula |
C18H22N2O3S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3S)-1,4-dimethyl-3-[[4-(3-methylbut-2-enoxy)phenyl]methyl]-6-sulfanylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C18H22N2O3S/c1-12(2)9-10-23-14-7-5-13(6-8-14)11-15-16(21)20(4)18(24)17(22)19(15)3/h5-9,15H,10-11H2,1-4H3/t15-/m0/s1 |
InChI Key |
SQAHNUAABSGLKN-HNNXBMFYSA-N |
SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Isomeric SMILES |
CC(=CCOC1=CC=C(C=C1)C[C@H]2C(=O)N(C(=S)C(=O)N2C)C)C |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)CC2C(=O)N(C(=S)C(=O)N2C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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